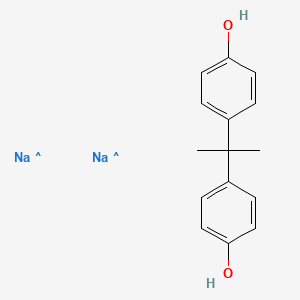

disodium bisphenol-A

Description

Historical Context and Evolution of Research on Bisphenol-A and its Derivatives

The journey of scientific inquiry into Bisphenol-A (BPA) and its derivatives began in the late 19th century. Russian chemist Aleksandr Dianin first synthesized BPA in 1891 by combining phenol (B47542) with acetone (B3395972) in the presence of an acid catalyst. britannica.commdpi.com For several decades, the compound remained largely a laboratory curiosity.

A significant development occurred in the 1930s when British biochemist Edward Charles Dodds investigated BPA while searching for synthetic estrogens. wikipedia.orgnih.gov This line of inquiry identified the estrogenic properties of the molecule, marking the first major exploration of its chemical activity in a biological context. nih.govhealthandenvironment.org Although Dodds later developed the more potent compound diethylstilbestrol, his initial work on BPA established a foundational area of research interest. wikipedia.orgnih.gov

The mid-20th century saw the transition of BPA from an academic subject to a high-production-volume industrial chemical. In the 1950s, scientists discovered that reacting BPA with phosgene (B1210022) produced a durable, transparent resin known as polycarbonate. britannica.comhope4cancer.com Concurrently, work was underway to synthesize the first epoxy resins using BPA, which also began commercial production in the early 1950s. wikipedia.orgnih.gov These applications, in plastics and resins, dramatically scaled up the global production of BPA. wikipedia.org

A new phase of research was unintentionally initiated in the 1990s when researchers accidentally found that BPA could leach from polycarbonate laboratory flasks. britannica.comhope4cancer.com This discovery prompted a surge in academic studies focused on the fundamental chemistry, analysis, and properties of BPA and its related compounds. hope4cancer.com The widespread use of BPA in consumer products meant that understanding the chemical behavior of the parent compound and its potential derivatives became a significant focus for academic and industrial researchers. This expanded field of study includes numerous BPA derivatives, created by modifying the parent structure to investigate how these changes alter the compound's physical and chemical properties, leading to research on compounds such as Disodium (B8443419) Bisphenol-A. atlasofscience.orgnih.gov

Academic Significance of Investigating Disodium Bisphenol-A in Chemical Sciences

The academic significance of this compound stems primarily from its relationship to Bisphenol-A and the distinct physical properties conferred by its salt structure. This compound is the sodium salt of BPA, where the hydrogen ions of the two phenolic hydroxyl groups are replaced by sodium ions. ontosight.ai This structural modification has a profound impact on the compound's solubility.

While Bisphenol-A itself has very poor solubility in water, this compound is significantly more soluble in aqueous solutions. wikipedia.orgontosight.aiontosight.ai This enhanced water solubility is of considerable interest in several areas of chemical research:

Chemical Synthesis: Its solubility makes it a useful chemical intermediate for reactions conducted in aqueous media. ontosight.aiontosight.ai This can be advantageous for certain "green chemistry" applications that aim to reduce the use of organic solvents. It is used as an intermediate in the synthesis of other chemicals, including certain types of dyes and plastics. ontosight.aiontosight.ai

Polymer Chemistry: The production of polycarbonate plastics involves the polymerization of BPA monomers. rsc.org Investigating water-soluble derivatives like this compound allows researchers to explore alternative polymerization techniques and potentially develop new polymers with different properties or manufacturing processes.

The investigation of this compound provides a valuable case study for chemists on how simple salt formation can dramatically alter the physical characteristics of a high-profile organic compound, thereby expanding its utility in academic research and as a potential building block for new materials.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄Na₂O₂ | nih.gov |

| Molecular Weight | 272.25 g/mol | nih.gov |

| Canonical SMILES | CC(C)(C1=CC=C([O-])C=C1)C2=CC=C([O-])C=C2.[Na+].[Na+] | nih.gov |

| InChIKey | JJVKWFOGASBDAO-UHFFFAOYSA-L | nih.gov |

| Parent Compound | Bisphenol A (CID 6623) | nih.gov |

Note: Data corresponds to PubChem Compound ID 17127. A similar entry exists as CID 66941220 with slightly different computed values. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H16Na2O2 |

|---|---|

Molecular Weight |

274.26 g/mol |

InChI |

InChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;; |

InChI Key |

JJVKWFOGASBDAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[Na].[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bisphenol a and Its Disodium Salt

Industrial Synthesis Pathways of Bisphenol-A

The primary industrial method for producing bisphenol-A involves the condensation of phenol (B47542) and acetone (B3395972). This process has been a cornerstone of industrial organic chemistry for over a century, with continuous refinements to improve efficiency and product purity.

Catalytic Condensation Reactions of Phenol and Acetone

The synthesis of BPA is achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone. wikipedia.org This reaction is typically carried out in the presence of a strong acid catalyst. Historically, mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) were employed. portfolio-pplus.comm-chemical.co.jp However, modern industrial processes predominantly utilize solid acid catalysts, such as sulfonated polystyrene ion-exchange resins. portfolio-pplus.comm-chemical.co.jp These resins offer advantages over mineral acids, including reduced corrosion of equipment and simpler separation from the reaction mixture. m-chemical.co.jp

Promoters, such as organic sulfur compounds containing thiol groups (e.g., methyl mercaptan), can be used to enhance the reaction rate and selectivity. portfolio-pplus.comm-chemical.co.jp Following the reaction, the crude product mixture undergoes several purification steps, including dehydration to remove water and unreacted acetone, followed by crystallization to isolate the BPA. portfolio-pplus.com

Table 1: Key Parameters in the Industrial Synthesis of Bisphenol-A

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Reactants | Phenol and Acetone | The fundamental building blocks for BPA synthesis. wikipedia.org |

| Catalyst | Sulfonated polystyrene ion-exchange resins | Offers high activity, selectivity, and ease of separation. portfolio-pplus.comm-chemical.co.jp |

| Temperature | 50°C - 70°C | Balances reaction rate with minimizing by-product formation. portfolio-pplus.com |

| Reactant Ratio | Excess phenol (e.g., 4:1 molar ratio to acetone) | Maximizes acetone conversion and limits unwanted side reactions. portfolio-pplus.com |

| Promoters | Thiol-containing organic compounds | Increases reaction rate and selectivity towards the desired product. m-chemical.co.jp |

Characterization of By-product Formation during Synthesis

During the synthesis of BPA, several by-products are formed alongside the main p,p'-BPA isomer. The formation of these impurities is a critical aspect of process control, as they can affect the quality and properties of the final product. The most common by-products include isomers of BPA and other related phenolic compounds.

The primary isomeric by-product is the ortho-para (o,p'-BPA) isomer, which can constitute up to 3% of the product mixture. wikipedia.org The ortho-ortho (o,o'-BPA) isomer is also formed in minor amounts. wikipedia.org Another significant impurity is trisphenol, which arises from the reaction of BPA with another molecule of protonated acetone. google.comuw.edu.pl Other by-products that have been identified in crude BPA include 4-isopropenylphenol (B43103) (IPP) and a codimer of phenol and IPP. uw.edu.pl

The presence of these by-products necessitates extensive purification of the BPA, especially for applications like the production of high-purity polycarbonates. uw.edu.pl Purification is typically achieved through a series of crystallization and distillation steps. portfolio-pplus.com The analysis of these by-products is often carried out using techniques like gas chromatography (GC), sometimes after derivatization to improve separation and detection. uw.edu.pl

Table 2: Major By-products in Bisphenol-A Synthesis

| By-product | Chemical Name | Formation Pathway |

|---|---|---|

| o,p'-BPA | 2-(4-hydroxyphenyl)-2-(2-hydroxyphenyl)propane | Electrophilic attack at the ortho position of one phenol ring. wikipedia.orggoogle.com |

| o,o'-BPA | 2,2-bis(2-hydroxyphenyl)propane | Electrophilic attack at the ortho position of both phenol rings. wikipedia.org |

| Trisphenol | Reaction of BPA with an additional acetone molecule. google.comuw.edu.pl | |

| Isopropenylphenol (IPP) | 4-(prop-1-en-2-yl)phenol | Dehydration of an intermediate carbinol. uw.edu.pl |

| Dianin's Compound | A chromane (B1220400) derivative formed from the condensation of phenol and acetone. wikipedia.org |

Derivatization to Disodium (B8443419) Bisphenol-A

Disodium bisphenol-A is a salt formed by the deprotonation of the two phenolic hydroxyl groups of bisphenol-A. This derivatization is a key step in certain applications of BPA, such as in the synthesis of some polymers and other organic compounds.

Mechanisms of Phenolic Group Ionization and Salt Formation

Phenols are weakly acidic due to the resonance stabilization of the phenoxide ion that is formed upon deprotonation. libretexts.org The negative charge on the oxygen atom can be delocalized into the aromatic ring, which makes the conjugate base more stable and thus facilitates the loss of a proton. libretexts.org

The formation of this compound involves the reaction of bisphenol-A with a strong base, typically sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH₃). wikipedia.orggoogle.com In this acid-base reaction, the hydroxide or methoxide ions remove the acidic protons from the two phenolic hydroxyl groups of the BPA molecule, resulting in the formation of the disodium salt and water or methanol (B129727) as a byproduct. wikipedia.org The reaction is typically carried out in a suitable solvent. For some applications, the anhydrous salt is required, which can be prepared by carrying out the reaction under conditions that remove the water formed. prepchem.com

The equilibrium of this reaction lies far to the right due to the significant difference in acidity between the phenolic protons of BPA and the conjugate acids of the bases used (water or methanol).

Influence of Sodium Ion Coordination on Compound Characteristics

The formation of the disodium salt significantly alters the properties of the compound. The ionic nature of this compound makes it more soluble in polar solvents, such as water, compared to the parent bisphenol-A, which has poor water solubility. wikipedia.orgontosight.ai

Synthesis of Bisphenol-A Derivatives

Bisphenol-A serves as a versatile starting material for the synthesis of a wide range of derivatives, which are used in the production of various polymers and other materials.

A major application of BPA is in the synthesis of bisphenol A diglycidyl ether (BADGE), a key monomer for epoxy resins. This is achieved by reacting BPA with epichlorohydrin (B41342) under basic conditions. wikipedia.orgatamanchemicals.com Similarly, BPA can be reacted with phosgene (B1210022) or a phosgene equivalent to produce polycarbonates.

Other derivatives are synthesized for specific applications. For example, ethoxylated and subsequently diacrylated or dimethacrylated derivatives of BPA are used in dental composites. wikipedia.org Halogenated derivatives, such as tetrachlorobisphenol A and tetrabromobisphenol A, are synthesized for use as flame retardants. The synthesis of these compounds typically involves the electrophilic aromatic substitution of the BPA molecule with chlorine or bromine. nih.gov

BPA can also be used to produce polycyanurates via its dicyanate ester, and polyetherimides through reaction with appropriate bisnitroimides. wikipedia.org Furthermore, the phenolic hydroxyl groups of BPA can be etherified or esterified to produce a variety of other derivatives with tailored properties. For instance, the reaction of this compound with alkyl halides leads to the formation of bisphenol A diethers. google.com

Bisphenol A Diglycidyl Ether (BADGE) and Related Epoxide Derivatives

Bisphenol A diglycidyl ether (BADGE) is a primary liquid epoxy resin and a crucial precursor in the production of many thermosetting polymers. wikipedia.org It is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. wikipedia.orgresearchgate.net This reaction typically proceeds under alkaline conditions, where the sodium salt of bisphenol A (this compound) acts as a nucleophile. google.comjournalskuwait.org

The general synthesis process involves reacting bisphenol A with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to produce BADGE and some oligomeric byproducts. wikipedia.orggoogle.com The degree of polymerization in the resulting resin is a critical parameter, with values as low as 0.1 being reported. wikipedia.org The quality and reactivity of the epoxy resin are characterized by its epoxide content, which is quantified as either the epoxide number (equivalents per kg) or the equivalent weight (grams per mole of epoxide). wikipedia.org BADGE is a foundational component for manufacturing epoxy resins, which are widely used in paints, adhesives, and as protective coatings for food and beverage containers. nih.gov

Bisphenol A Dimethacrylate (Bis-DMA) and Bisphenol A Bis(glycidyl methacrylate) (Bis-GMA) Syntheses

Bisphenol A derivatives are cornerstone monomers in the field of dental restorative materials. ada.orgnih.gov Bisphenol A bis(glycidyl methacrylate), commonly known as Bis-GMA or "Bowen's Resin," was developed by Dr. Raphael Bowen in 1962 and revolutionized dental composites. scienceopen.comwikipedia.org Its synthesis involves the reaction between bisphenol A diglycidyl ether (BADGE) and methacrylic acid, or alternatively, by reacting bisphenol A directly with glycidyl (B131873) methacrylate. scienceopen.comwikipedia.orgchegg.comnjit.edu This creates a large, cross-linkable monomer that reduces polymerization shrinkage compared to earlier materials like methyl methacrylate. ada.org

Another significant monomer is Bisphenol A dimethacrylate (Bis-DMA), which is also synthesized from BPA. nih.govredalyc.org Both Bis-GMA and Bis-DMA are widely used in dental composites, sealants, and cements. wikipedia.orgredalyc.org A notable characteristic of Bis-GMA is its high viscosity, which is attributed to the strong hydrogen bonding between its hydroxyl groups. scienceopen.com This high viscosity often necessitates the inclusion of less viscous diluent monomers, such as triethylene glycol dimethacrylate (TEGDMA), to achieve a clinically manageable consistency. nih.govnjit.edunih.gov

Catalytic Synthesis of Functional Monomer Substitutes from Biomass Derivatives

Growing concerns about the environmental and health aspects of bisphenol A have spurred research into sustainable alternatives derived from biomass. researchgate.netrsc.org The goal is to produce functional monomer substitutes that are bifunctional and possess a rigid structure, mimicking the properties of BPA. rsc.org Lignocellulosic biomass, comprising cellulose (B213188) and lignin (B12514952), is a primary feedstock for these renewable chemicals. rsc.org

The general strategy involves the catalytic conversion of biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into valuable monomers. osti.govsciopen.com Research in this area emphasizes the use of heterogeneous catalysis, environmentally friendly solvents, and more efficient process designs like continuous flow systems. researchgate.net For instance, levulinic acid, which can be produced from biomass, is hydrogenated over a Ru/C catalyst to yield γ-valerolactone (GVL) in nearly quantitative amounts. researchgate.net GVL can then be catalytically converted into acrylic monomers, offering a potential substitute for petroleum-based acrylates. researchgate.net These bio-based monomers are being explored for the synthesis of new polymers with novel properties. sciopen.com

Hydrolytic Pathways and Transformation Products of Bisphenol-A and Related Compounds

While bisphenol A itself is structurally stable and resistant to hydrolysis under typical environmental conditions due to the absence of hydrolysable functional groups, its derivatives and the polymers made from them are susceptible to degradation. wur.nlwaterquality.gov.au The hydrolytic breakdown of these materials, particularly under specific chemical and environmental conditions, is a key transformation pathway.

Acid-Catalyzed Hydrolysis Mechanisms

Acidic environments can promote the hydrolysis of BPA-based compounds, particularly those with ester linkages. nih.gov Studies have shown that bisphenol A dimethacrylate (Bis-DMA) undergoes acid-catalyzed hydrolysis, breaking the ester bonds to yield bisphenol A (BPA) and bisphenol A monomethacrylate as an intermediate product. jst.go.jpresearchgate.netnih.gov

Bis-GMA, which contains more stable ether linkages in addition to ester groups, is comparatively more resistant to acid-catalyzed hydrolysis. nih.gov However, under acidic conditions, such as in the presence of phosphoric or hydrochloric acid, Bis-GMA can partially hydrolyze. jst.go.jpresearchgate.net The primary products of this reaction are its monomethacrylate and 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BHP). jst.go.jpresearchgate.net The direct formation of BPA from the acid-catalyzed hydrolysis of Bis-GMA is not a primary degradation pathway. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Hydrolysis of BPA derivatives is significantly accelerated under basic (alkaline) conditions. nih.govmst.dk Reactions with sodium hydroxide are often complete within a day. jst.go.jpresearchgate.net The base-catalyzed hydrolysis of Bis-DMA readily breaks the ester bonds, resulting in the formation of BPA. jst.go.jpresearchgate.net

In contrast, the base-catalyzed hydrolysis of Bis-GMA does not yield BPA. Instead, the reaction leads to the formation of 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BHP). jst.go.jpresearchgate.net This distinction is crucial in understanding the degradation products of different BPA-based dental resins. Furthermore, the chemical recycling of polycarbonate, a major polymer synthesized from BPA, can be efficiently achieved through base-catalyzed glycolysis or methanolysis, which depolymerizes the plastic to recover BPA and other valuable chemicals like dimethyl carbonate (DMC). rsc.orgacs.org

The following table summarizes the primary hydrolysis products of Bis-DMA and Bis-GMA under different catalytic conditions.

| Monomer | Catalyst | Primary Hydrolysis Products | Reference |

| Bis-DMA | Acid (e.g., HCl, H₃PO₄) | Bisphenol A (BPA), Bisphenol A monomethacrylate | researchgate.net, |

| Bis-DMA | Base (e.g., NaOH) | Bisphenol A (BPA) | researchgate.net, |

| Bis-GMA | Acid (e.g., HCl) | Monomethacrylate, 2,2-bis[4-(2,3-dihydroxypropoxy) phenyl]propane (BHP) | researchgate.net, |

| Bis-GMA | Base (e.g., NaOH) | 2,2-bis[4-(2,3-dihydroxypropoxy) phenyl]propane (BHP) | researchgate.net, |

This table is interactive. You can sort and filter the data.

Influence of Environmental Parameters on Hydrolytic Stability

The stability of polymers derived from bisphenol A is significantly influenced by various environmental factors that can accelerate their degradation and the subsequent release of constituent molecules.

Temperature : Elevated temperatures are a primary factor in accelerating the hydrolysis of BPA-based polymers. nih.gov Studies on polycarbonate have demonstrated that higher temperatures lead to increased degradation and a greater release of BPA. mst.dknih.gov

pH : The pH of the surrounding medium plays a critical role. Both acidic and basic conditions enhance the rate of hydrolysis compared to a neutral environment. nih.gov For polycarbonates, the release of BPA is found to be positively correlated with increasing pH, indicating greater instability under alkaline conditions. mst.dk In some photo-Fenton degradation processes, an acidic pH of 3 has been shown to be optimal for BPA degradation. nih.govmdpi.com

Other Factors : The hydrolytic stability of these materials is also affected by humidity and exposure to UV light, both of which can induce polymer degradation. mst.dk The presence of impurities within the polymer matrix or exposure to certain chemical agents, such as specific amino acids in solution, can also accelerate the breakdown process. researchgate.netmst.dk

The following table details the impact of various environmental parameters on the degradation of BPA-based materials.

| Parameter | Effect on Stability | Details | Reference |

| Temperature | Decreases | Higher temperatures accelerate hydrolysis and BPA release from polymers. | nih.gov, mst.dk, nih.gov |

| pH | Decreases | Both acidic and alkaline conditions accelerate hydrolysis compared to neutral pH. | nih.gov, mst.dk |

| UV Light | Decreases | Can induce degradation of the polymer structure. | mst.dk |

| Humidity | Decreases | Contributes to the hydrolytic degradation of polymers. | mst.dk |

| Chemical Agents | Decreases | Impurities and certain amino acids can accelerate degradation and leaching. | researchgate.net, mst.dk |

This table is interactive. You can sort and filter the data.

Abiotic Transformation Processes of Bisphenol-A in Environmental Systems

Phototransformation Mechanisms

The phototransformation, or photodegradation, of bisphenol-A is a key process in its environmental fate. nih.govacs.orgosti.govresearchgate.net This process can occur through two main pathways: direct photolysis and indirect photolysis.

Direct Photolysis:

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the BPA molecule itself, leading to its excitation and subsequent breakdown. ntu.edu.sgnih.gov This process is most effective with UV radiation in the 200-300 nm range. ntu.edu.sg Upon excitation, the BPA molecule can undergo cleavage of its carbon-carbon bonds. researchgate.net However, in natural waters, direct photolysis is often a slower degradation pathway compared to indirect photolysis. nih.govacs.orgacs.org This is partly due to the light-screening effects of other substances in the water, which reduce the amount of UV radiation reaching the BPA molecules. acs.orgacs.org

Indirect Photolysis:

Indirect photolysis, also known as photosensitized degradation, is often the primary transformation pathway for BPA in natural waters. nih.gov This process is mediated by other substances present in the water, known as photosensitizers, which absorb light and then transfer the energy to BPA or generate reactive species that subsequently react with BPA. unive.itcnr.it

Key players in the indirect photolysis of BPA include:

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can absorb sunlight and form excited triplet states (³DOM*). acs.orgacs.orgnih.gov These excited states can then react with BPA, leading to its degradation. The presence of DOM has been shown to significantly accelerate the photodegradation of BPA compared to direct photolysis alone. nih.govacs.orgacs.org

Reactive Oxygen Species (ROS): The irradiation of DOM and other substances like nitrate (B79036) and nitrite (B80452) ions can produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻). nih.govrsc.org These ROS can readily attack the BPA molecule, contributing to its degradation. nih.govmdpi.com Studies have shown that •OH, ¹O₂, and O₂⁻ contribute to the photodegradation of BPA in pure water. nih.gov

Nitrate and Iron Ions: Nitrate ions can act as photosensitizers, contributing to the degradation of BPA. jst.go.jp The presence of iron ions can also enhance the photodegradation of BPA by promoting the formation of hydroxyl radicals. nih.gov

The phototransformation of BPA results in a variety of degradation products. The specific products formed can depend on the reaction conditions and the presence of different photosensitizers. Common intermediates and final products include:

Hydroxylated Intermediates: The reaction of BPA with hydroxyl radicals can lead to the formation of monohydroxylated and dihydroxylated BPA derivatives. rsc.orgmdpi.com

Cleavage Products: The breakdown of the BPA molecule can result in the formation of smaller compounds such as isopropenylphenol, phenol, hydroquinone (B1673460), and benzoquinone. rsc.orgscielo.org.mx

Mineralization Products: Ultimately, the aromatic rings of the intermediates can be broken down into simpler organic acids like maleic acid, glycolic acid, and acetic acid, which can be further mineralized to carbon dioxide (CO₂) and water (H₂O). rsc.orgjst.go.jp

Nitration Pathways and Product Formation

Nitration is another significant abiotic transformation pathway for bisphenol-A in the environment, leading to the formation of nitrated BPA derivatives. nih.gov This process can occur through reactions with nitrogen-containing species, particularly nitrous acid (HONO) and nitrite (NO₂⁻). nih.govacs.orgnih.gov

Mechanisms of Nitration:

Environmental nitration of BPA can occur through several mechanisms:

Reaction with Nitrous Acid (HONO): In indoor environments, gaseous HONO can react with surface-bound BPA, leading to the formation of nitrated BPA. nih.govutoronto.ca This heterogeneous reaction is a significant pathway for the formation of toxic nitrated bisphenols indoors. nih.gov The reaction kinetics are dependent on pH, with faster formation rates observed at lower pH values. nih.gov

Abiotic Nitration by Nitrite: In aquatic environments and wastewater treatment systems, BPA can undergo abiotic nitration in the presence of nitrite, particularly under acidic conditions. acs.orgnih.govresearchgate.netosti.gov This reaction is influenced by factors such as nitrite concentration, temperature, and pH. acs.orgnih.gov Ammonia-oxidizing bacteria (AOB) can contribute to this process by producing nitrite, which then abiotically reacts with BPA. acs.orgnih.govresearchgate.netacs.org

Nitration Products:

The nitration of bisphenol-A primarily results in the formation of mono-nitrated BPA (NO₂-BPA) and di-nitrated BPA. acs.orgnih.govresearchgate.net The position of the nitro group on the aromatic ring can vary. Studies have identified these nitrated derivatives in various environmental samples, including house dust and wastewater treatment plant effluents. nih.govacs.orgnih.gov The formation of these nitrated compounds is a concern as they can also exhibit biological activity. nih.gov

Environmental Dynamics and Transport Phenomena of Bisphenol a Compounds

Environmental Release and Ubiquitous Presence of Bisphenol-A

The widespread production and use of BPA-based products have led to its ubiquitous presence in the environment. mdpi.com It is frequently detected in soil, water, and air due to its continuous release from numerous sources. mdpi.com

The primary sources of environmental contamination are linked to the manufacturing and degradation of consumer and industrial products. mdpi.comnih.gov BPA is a monomer used in the production of polycarbonate plastics and epoxy resins, which are found in a vast array of products. nih.govnih.gov Leaching from these materials is a significant pathway for environmental release. sapub.orgnih.gov

Key sources include:

Industrial Effluents: Wastewater from facilities that produce BPA, polycarbonate plastics, or epoxy resins is a major point source of contamination. nih.gov

Landfill Leachate: Improper disposal of BPA-containing products, such as plastics and thermal paper, leads to the contamination of landfill leachate, which can then enter groundwater and surface water systems. nih.govsapub.org

Sewage Treatment Plant Effluent: BPA ingested by humans can be excreted and enter municipal wastewater systems. While treatment plants can remove a high percentage (91-98%) of BPA, the remaining amount is discharged into the aquatic environment. nih.govsapub.org

Degradation of Consumer Products: Polycarbonate plastics (e.g., food and beverage containers) and epoxy resins (e.g., linings of food cans, pipe liners) degrade over time due to factors like heat and UV light, releasing BPA into the environment. mdpi.commst.dkacs.org

Other Sources: The production of PVC, thermal paper, and certain resins also contributes to BPA's release into the environment. nih.govwur.nlnih.gov

Table 1: Major Industrial and Consumer Sources of Bisphenol-A Contamination

| Source Category | Specific Examples | Release Mechanism | Citations |

| Industrial Production | Polycarbonate and epoxy resin manufacturing plants, PVC production | Wastewater discharge, atmospheric deposition | mdpi.com, wur.nl, nih.gov, nih.gov |

| Consumer Products | Polycarbonate food containers, baby bottles, reusable water bottles | Leaching, degradation from use and washing | nih.gov, mst.dk |

| Food Packaging | Epoxy resin linings in canned food and beverages | Migration from lining into contents, disposal | scirp.org, nih.gov |

| Infrastructure | Epoxy resin pipe linings for drinking water | Leaching into water supply | acs.org |

| Waste Disposal | Landfills containing plastic waste and other BPA products | Formation of contaminated leachate | sapub.org, nih.gov |

| Paper Products | Thermal paper (e.g., receipts) | Dust generation, degradation in landfills | ijomeh.eu, nih.gov |

| Wastewater | Municipal sewage treatment plant effluent | Incomplete removal during treatment | nih.gov, nih.gov |

Once released, BPA is distributed throughout both aquatic and terrestrial ecosystems. Its physicochemical properties dictate that it primarily partitions to the aquatic compartment. nih.govnih.gov Effluents from industrial sites and sewage treatment plants directly introduce BPA into rivers and lakes. nih.govsapub.org From there, it can be transported over long distances.

In terrestrial systems, the improper disposal of products containing BPA is a primary contamination source for soil. mdpi.com BPA can then leach from the soil into groundwater or be carried into surface waters via runoff, particularly after rainfall events. mdpi.comnih.gov The degradation of BPA in soil can sometimes lead to intermediate compounds that are more water-soluble, facilitating their transport to aquatic environments. mdpi.com Consequently, BPA is found in various environmental media, including surface water, groundwater, soil, and sediment. mdpi.comnih.gov

Environmental Partitioning and Distribution Across Compartments

The distribution of bisphenol-A in the environment is controlled by its partitioning behavior between water, sediment, soil, and air. This behavior is influenced by the compound's properties and environmental conditions.

In aquatic systems, BPA demonstrates a tendency to partition from the water column to the sediment. mdpi.comnih.gov This process is largely driven by adsorption to organic matter within the sediment. researchgate.net Studies have shown a direct correlation between the organic carbon content of sediment and its capacity to adsorb BPA. researchgate.net

The sediment-water partition coefficient (often normalized for organic carbon content, Koc) is a key parameter for quantifying this behavior. Research has reported varying Koc values depending on the specific characteristics of the sediment. For instance, a study on marine sediments found that the organic carbon-normalized partition coefficient (log Koc) for the natural organic matter was approximately 2.65 (Koc of 447 L/kg), while the black carbon component of the sediment had a much higher sorption capacity. researchgate.net Another study measuring bisphenol analogues in Chinese river basins calculated an average log Koc for BPA of 3.8 mL/g. nih.gov These data indicate that BPA is moderately adsorbed to solids upon its release into the environment. wur.nl

Several environmental factors can influence this partitioning:

pH: A decrease in pH generally leads to increased sorption of BPA onto sediment. researchgate.net

Temperature: Lower water temperatures are associated with higher sorption. researchgate.net

Salinity: A reduction in salinity can increase the amount of BPA that adsorbs to sediment. researchgate.net

Table 2: Reported Partition Coefficients for Bisphenol-A

| Partition Coefficient | Value | Matrix/Conditions | Citation |

| log Koc | 2.5 - 3.2 | General estimation | wur.nl |

| Koc | 314 - 1524 L/kg | Soil | wur.nl |

| Koc (calculated) | 715 L/kg | General (EUSES model) | wur.nl |

| log Koc (average) | 3.8 mL/g | River sediment | nih.gov |

| Koc (raw sediment) | 447 L/kg | Marine sediment | researchgate.net |

| Koc (H2O2-treated) | 1355 L/kg | Marine sediment (black carbon) | researchgate.net |

The potential for BPA to volatilize from water or soil surfaces into the atmosphere is low. This is due to its low vapor pressure (5.32 x 10⁻⁵ Pa) and a low Henry's Law constant (calculated as 4.03×10⁻⁶ Pa·m³/mol). wur.nlwikipedia.org The Henry's Law constant indicates that BPA has a greater affinity for the aqueous phase than for the gas phase. As a result, air-water exchange is not a significant transport pathway, and the compound is expected to persist primarily in aquatic and terrestrial compartments rather than being widely distributed in the atmosphere. wur.nlnih.gov Any BPA that does enter the atmosphere is expected to exist almost entirely in the particulate phase, with a short half-life of less than one day. wur.nlwikipedia.org

In terrestrial environments, the mobility of BPA is governed by its adsorption and desorption characteristics in the soil matrix. It is generally considered to have low to moderate mobility in soil. wur.nl The primary factor controlling its sorption to soil is the organic matter content; higher organic content leads to stronger adsorption and reduced mobility. mdpi.com

The soil organic carbon-water (B12546825) partition coefficient (Koc) for BPA has been estimated to be in the range of 314 to 1524, which supports the classification of its mobility as moderate to low. wur.nl Soil pH also plays a role, with adsorption observed to decrease as pH increases. wikipedia.org While BPA tends to bind to soil particles, desorption can occur, allowing it to be transported into groundwater or surface water, especially under changing environmental conditions. mdpi.com The presence of dissolved organic matter can also influence the sorption behavior of BPA onto soils. mdpi.com

Biodegradation and Biotransformation Mechanisms

The persistence of bisphenol-A in the environment is significantly mitigated by microbial activity. Biodegradation is considered the primary route for its removal. scispace.com A wide array of microorganisms has demonstrated the ability to break down or transform BPA, utilizing it as a source of carbon and energy. scispace.comnih.gov

Under aerobic conditions, where oxygen is present, BPA is effectively metabolized by a diverse range of organisms. osti.govresearchgate.net

Bacteria: Bacterial degradation of BPA is the most extensively studied and relevant biodegradation process. scispace.com Numerous bacterial strains capable of degrading BPA have been isolated from various environments, including soil, sediment, and wastewater treatment plants. nih.govnih.gov The majority of these belong to the genera Sphingomonas (including Sphingobium, Novosphingobium, and Sphingopyxis), Pseudomonas, and Bacillus. nih.govmdpi.commdpi.com For instance, Sphingomonas sp. strain AO1 and Pseudomonas putida strain YC-AE1 have shown high degradation efficiency. mdpi.comasm.org Studies have demonstrated that some strains can utilize BPA as the sole carbon source, leading to its complete mineralization. nih.govmdpi.com The degradation rates can be significant; for example, Pseudomonas sp. strain P1 was reported to degrade over 96% of BPA at a concentration of 30 mg/L within 120 hours. mdpi.com

Fungi: Lignin-degrading fungi, particularly white-rot fungi, are effective in degrading BPA. asm.orgosti.gov These fungi produce powerful, non-specific extracellular enzymes like laccases and peroxidases that can oxidize a wide range of phenolic compounds, including BPA. nih.govosti.govasm.org Fungi such as Trametes versicolor have been shown to achieve high degradation efficiency, with its crude laccase solution degrading 97.68% of BPA within an hour under optimal conditions. nih.gov

Algae: Algae also contribute to the removal of BPA from aquatic environments. osti.govresearchgate.netnih.gov The green sea lettuce, Ulva mutabilis, demonstrated the ability to remove over 99% of BPA from a solution, with biodegradation being the primary removal mechanism rather than bioaccumulation. researchgate.net

Higher Plants: Plants have the capacity to take up and metabolize BPA. osti.govasm.org For example, cell cultures of Eucalyptus perriniana and tobacco have been observed to transform BPA into its hydroxyl and/or glycosyl derivatives. asm.org

Table 1: Examples of Microorganisms Involved in Aerobic BPA Degradation

| Organism Type | Genus/Species | Degradation Efficiency/Rate | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas sp. P1 | >96% of 30 mg/L BPA in 120 h | mdpi.com |

| Bacteria | Sphingomonas sp. strain SO11 | Complete degradation of BPA in 48 h | nih.gov |

| Bacteria | Bacillus subtilis P74 | Complete degradation of 100 mg/L BPA in 1.5 h (at high cell density) | mdpi.com |

| Fungi | Trametes versicolor | 97.68% of 5 mg/L BPA in 1 h (using crude laccase) | nih.gov |

| Algae | Ulva mutabilis | >99% removal of 6.6 mg/L BPA in 2 days | researchgate.net |

In the absence of oxygen, the microbial degradation of BPA is significantly slower and less common. osti.govresearchgate.net For a long time, it was thought that anaerobic biodegradation did not occur. osti.gov However, recent studies have shown that transformation is possible under specific anaerobic conditions, typically requiring the presence of alternative electron acceptors. mdpi.com

For example, anaerobic biodegradation has been observed in river sediment under nitrate- and sulfate-reducing conditions, with 93% and 89% removal, respectively, over 120 days. mdpi.com The facultative anaerobic bacterium Bacillus sp. GZB can degrade BPA anaerobically using ferric iron (Fe³⁺) as an electron acceptor. mdpi.com

Under methanogenic (methane-producing) conditions, significant biodegradation of BPA is generally not observed. mdpi.com In some cases, an increase in BPA concentration has been reported in anaerobic digesters, which is attributed to the breakdown of polymers like polycarbonates, releasing the BPA monomer. mdpi.com

Interestingly, the presence of BPA can influence other anaerobic processes. At environmentally relevant concentrations, BPA has been shown to promote the transformation of sulfur compounds in anaerobic sludge, increasing the production of hydrogen sulfide. nih.govacs.orgacs.org This occurs because BPA can adsorb to the extracellular polymeric substances (EPS) of microbes, altering their structure and enhancing electron transfer, which in turn stimulates microbial communities responsible for sulfur metabolism, such as Desulfovibrio. nih.govacs.org

The breakdown of the BPA molecule by microorganisms is a multi-step process initiated by specific enzymes.

The initial attack on the BPA molecule is catalyzed by several key types of enzymes. mdpi.com

Monooxygenases: These enzymes, particularly cytochrome P450 (CYP450) systems, play a crucial role in bacterial degradation. mdpi.comasm.org The CYP450 monooxygenase system hydroxylates the BPA molecule, often at the quaternary carbon atom, which is a critical first step. mdpi.com This leads to the formation of unstable intermediates like 1,2-bis(4-hydroxyphenyl)-2-propanol. mdpi.comasm.org In Sphingomonas, another pathway involves an ipso-substitution, where a hydroxyl group is added to the phenolic ring at the position of the isopropyl group, cleaving the C-C bond and forming hydroquinone (B1673460) and 4-(2-hydroxypropan-2-yl)phenol. asm.orgethz.ch

Peroxidases: Fungal degradation of BPA often involves manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP). mdpi.comasm.org In the presence of hydrogen peroxide, these enzymes oxidize phenolic compounds to form phenoxy radicals, which can then undergo further reactions or polymerization. nih.gov

Laccases: Laccases are multi-copper oxidases found in fungi, bacteria, and plants that can also oxidize BPA. nih.govmdpi.com They are particularly effective in degrading phenolic compounds and are a key component of the fungal degradation machinery. nih.gov For instance, laccase from Trametes polyzona has been shown to be efficient in BPA biodegradation. csic.es

Table 2: Key Enzymes in BPA Degradation

| Enzyme Class | Specific Enzyme | Organism Type | Mechanism | Reference |

|---|---|---|---|---|

| Monooxygenase | Cytochrome P450 (CYP450) | Bacteria (e.g., Sphingomonas) | Hydroxylation of the BPA molecule | mdpi.comasm.orgasm.org |

| Peroxidase | Manganese Peroxidase (MnP) | Fungi (White-rot) | Oxidation to phenoxy radicals | mdpi.comasm.org |

| Peroxidase | Lignin Peroxidase (LiP) | Fungi (White-rot) | Oxidation to phenoxy radicals | mdpi.com |

| Oxidase | Laccase | Fungi, Bacteria, Plants | Oxidation of phenolic groups | nih.govmdpi.com |

Following the initial enzymatic attack, the BPA molecule is broken down into smaller, simpler compounds. These degradation intermediates are then funneled into the central metabolic pathways of the microorganisms. nih.govmdpi.com

Commonly identified intermediates from BPA degradation include single-ring aromatic compounds such as 4-hydroxyacetophenone, 4-hydroxybenzoic acid, and hydroquinone. ethz.chresearchgate.net These compounds are then further metabolized. researchgate.net For instance, the aromatic rings are typically cleaved, forming aliphatic acids. These smaller organic molecules can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.gov Within the TCA cycle, they are completely oxidized to generate carbon dioxide (CO₂), water (H₂O), and cellular energy (ATP), thus completing the mineralization process. nih.gov

Molecular Mechanisms of Microbial Degradation Pathways

Enzymatic Degradation Routes

Transport and Migration within Material Matrices

Bisphenol-A is a monomer used extensively in the production of polycarbonate plastics and epoxy resins. emerald.commdpi.com These materials are used in a variety of applications, including as food and beverage containers and as protective coatings on the inside of metal cans. emerald.commdpi.com Unreacted BPA monomers or degradation products of the polymer can leach, or migrate, from the material matrix into the contents they are holding, such as food and beverages. mdpi.comagriculturaljournals.com

Several factors influence the rate and extent of BPA migration:

Temperature: Higher temperatures significantly accelerate the migration process. emerald.comagriculturaljournals.com Storing or heating food and beverages in containers made with BPA can increase the amount of leaching.

Contact Time: The longer the food is in contact with the packaging, the greater the potential for migration. mdpi.com

Food Composition: The nature of the food matrix is a critical factor. emerald.commdpi.com Migration is often higher into fatty, acidic, or alcoholic foods and beverages because they can cause the polymer matrix to swell, which facilitates the diffusion of BPA. mdpi.commdpi.com

Packaging Condition: Repeated use and cleaning, especially with harsh detergents, can degrade the polymer surface and increase the rate of BPA leaching. emerald.com

Migration testing is typically performed using food simulants, such as ethanolic solutions, under regulated conditions to ensure compliance with specific migration limits (SMLs) set by regulatory bodies. mdpi.commdpi.com While these tests are often designed as worst-case scenarios, they confirm that migration is a key transport pathway for BPA from consumer products into the environment and human diet. mdpi.com

Migration from Polymeric Materials and Coatings

Disodium (B8443419) bisphenol-A, a salt of bisphenol A (BPA), is utilized in the production of polycarbonate plastics and epoxy resins. These materials are frequently employed in food contact materials (FCMs), such as the linings of food and beverage cans, reusable water bottles, and other food storage containers. useforesight.ioatamanchemicals.com The migration of BPA and its derivatives, including the disodium salt, from these materials into food and beverages is a recognized phenomenon. atamanchemicals.comeuropa.eu This process can occur through two primary pathways: the diffusion of residual, unreacted monomers left over from the manufacturing process, and the chemical breakdown or hydrolysis of the polymer itself when exposed to certain conditions. mdpi.comnih.gov

Epoxy resins, often used as protective coatings inside metal cans to prevent corrosion and interaction between the metal and the food, are a significant source of BPA migration. atamanchemicals.comtandfonline.com Incomplete polymerization can leave residual BPA monomers that are free to leach into the can's contents. researchgate.net Studies have shown that a significant percentage of these residual molecules can diffuse into the food during processes like sterilization. slu.se The amount of BPA that migrates can be influenced by the type and thickness of the can's inner coating. nih.govresearchgate.net For instance, cans with epoxy-based lacquers are a known source of BPA migration. tandfonline.com

Polycarbonate plastics, prized for their durability and transparency, are also a source of BPA migration. mst.dk The release of BPA from polycarbonate can be attributed to both the leaching of residual monomers and the degradation of the polymer surface due to factors like hydrothermal effects. mst.dk Even though BPA is not a component in the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET), studies have detected its presence in water bottled in PET containers, suggesting potential cross-contamination or other sources during the product lifecycle. mdpi.comnih.gov

The migration of BPA from FCMs is a complex process influenced by the specific characteristics of the material, including the initial concentration of the monomer within the polymer. mdpi.com Research has indicated that the levels of migrating BPA can vary significantly among different products, even those made from the same type of material, suggesting differences in manufacturing processes and material composition. mst.dk

Interactive Table: Migration of Bisphenol-A from Various Food Contact Materials

| Food Contact Material | Type of Product | Migration Finding | Reference(s) |

| Epoxy Resin Coatings | Canned Foods | Residual BPA monomers can migrate into food, especially during sterilization. | researchgate.netslu.se |

| Canned Beverages | Epoxy-based lacquers are a source of BPA migration. | tandfonline.com | |

| Metal Can Linings | Incomplete polymerization leads to leachable BPA. | researchgate.net | |

| Polycarbonate (PC) Plastics | Reusable Water Bottles | Leaching of residual monomers and polymer degradation contribute to migration. | useforesight.iomst.dk |

| Baby Bottles | Hydrolysis from hot water can increase BPA release. | nih.gov | |

| Food Containers | Hydrothermal effects can degrade the polymer surface and release BPA. | mst.dk | |

| Polyethylene Terephthalate (PET) | Bottled Water | BPA has been detected, despite not being a direct manufacturing component. | mdpi.comnih.gov |

Influence of Temperature, pH, and Contact Time on Migration Kinetics

The rate and extent of disodium bisphenol-A migration from polymeric materials are significantly influenced by several environmental factors, most notably temperature, pH, and the duration of contact. mdpi.comemerald.com

Temperature: Temperature is a critical factor affecting the migration of BPA. nih.gov Increased temperatures can accelerate both the diffusion of residual monomers and the hydrolysis of the polymer matrix, leading to greater release of BPA. slu.se Studies have consistently shown that higher temperatures result in increased BPA migration. For instance, research on polycarbonate bottles demonstrated a significant increase in BPA leaching when exposed to boiling water (100°C) compared to room temperature water (20°C). slu.se One study found that the effect of temperature on BPA migration from cans can be more significant than the heating time. nih.gov Another investigation into polycarbonate bottles showed that the amount of migrated BPA ranged from (0.030 ± 0.012) ng/mL on the first day at room temperature to (5.620 ± 0.650) ng/mL after 10 days at 60°C. chemrxiv.org It has also been noted that at temperatures above 80°C, the carbonate linkages in polycarbonate can hydrolyze, which increases the levels of migrating BPA. slu.se As BPA transfers to water occur at higher temperatures, it has been suggested that BPA should be banned from hot-water installations.

pH: The pH of the food or beverage in contact with the packaging material also plays a role in BPA migration. Acidic conditions can promote the migration of BPA from food-grade plastic containers. emerald.com For epoxy resins, simulants representing acidic foods (acetic acid) have been used to study migration kinetics. researchgate.net Conversely, an increase in pH under alkaline conditions has been shown to be positively correlated with the release of BPA due to the hydrolytic degradation of polycarbonate. mst.dk The presence of certain salts, like sodium bicarbonates, can lead to a rise in pH and subsequent BPA formation. nih.gov

Contact Time: The duration of contact between the polymeric material and its contents is another key factor. Generally, longer storage times and contact periods lead to increased migration of BPA. mdpi.comslu.se This is due to the continuous nature of diffusion and hydrolysis processes. nih.gov One study observed a positive correlation between BPA release and storage time, with detectable levels measured from the first day of contact. chemrxiv.org However, some research has presented contradictory findings, suggesting that prolonged storage time at various temperatures did not have a significant impact on the migration rate from can coatings. slu.se Despite this, the general consensus from multiple studies is that increased contact time, especially in conjunction with high temperatures, enhances BPA migration. nih.gov

Interactive Table: Influence of Environmental Factors on Bisphenol-A Migration

| Factor | Condition | Effect on Migration | Research Finding | Reference(s) |

| Temperature | Increased Temperature (e.g., 121°C) | Increases migration | More significant than heating time in some cases. | nih.gov |

| High Temperature (e.g., 60°C) | Increases migration | BPA levels increased from ~0.03 ng/mL to ~5.6 ng/mL over 10 days. | chemrxiv.org | |

| Boiling Water (100°C) | Increases migration | Migration was 55 times higher than at 20°C. | slu.se | |

| pH | Acidic Conditions | Increases migration | Promotes leaching from plastic containers. | emerald.com |

| Alkaline Conditions | Increases migration | Positively correlated with hydrolytic degradation of polycarbonate. | mst.dk | |

| Contact Time | Increased Duration | Increases migration | Generally leads to higher levels of leached BPA. | mdpi.comslu.se |

| Prolonged Storage | Increases migration | Positive correlation between BPA release and storage time. | chemrxiv.org |

Advanced Analytical Methodologies for Disodium Bisphenol a and Its Metabolites

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step in the analysis of disodium (B8443419) bisphenol-A, as it serves to extract the target analytes, remove interfering substances from the complex sample matrix, and preconcentrate the analytes to detectable levels. unam.mxmdpi.com The choice of technique often depends on the nature of the sample matrix, whether it is a biological fluid like urine or blood, or an environmental sample. unam.mx

Extraction Methods (e.g., Stir Bar Sorptive Extraction, Liquid-Liquid Extraction, Solid-Phase Extraction)

Several extraction methods are employed to isolate bisphenol-A (BPA) and its derivatives from complex matrices.

Stir Bar Sorptive Extraction (SBSE) is a solventless technique that utilizes a magnetic stir bar coated with a polymeric phase, most commonly polydimethylsiloxane (B3030410) (PDMS), to extract analytes from aqueous samples. akjournals.comdphen1.com This method offers high recovery rates due to the larger volume of the extraction phase compared to other microextraction techniques. dphen1.com SBSE has been successfully applied to the preconcentration of trace amounts of BPA. akjournals.com For more polar bisphenols, derivatization might be necessary to enhance extraction efficiency with the apolar PDMS coating. akjournals.com However, the recent commercial availability of more polar coatings like ethylene (B1197577) glycol-silicone (EG-Silicone) allows for the analysis of some bisphenols without derivatization. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com LLE is considered a "golden standard" for sample preparation as it effectively minimizes matrix interference. mdpi.com Variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to be faster, more environmentally friendly, and require smaller solvent volumes. ajol.infoamecj.comresearchgate.net DLLME has been successfully used for the determination of BPA in various samples, including landfill leachate and amniotic fluid. ajol.infonih.govmdpi.com

Solid-Phase Extraction (SPE) is another cornerstone of sample preparation, favored for its selectivity and ability to produce cleaner extracts compared to LLE. mdpi.com In SPE, the sample is passed through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent. mdpi.com A variety of sorbents are available, allowing for tailored extraction of BPA and its analogues. mdpi.com Molecularly imprinted polymers (MIPs) have emerged as highly selective sorbents for BPA, significantly reducing matrix effects and yielding satisfactory recoveries. mdpi.combioszeparacio.hu

| Extraction Method | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Stir Bar Sorptive Extraction (SBSE) | Analyte partitioning into a polymer-coated magnetic stir bar. akjournals.com | High recovery, solventless. dphen1.com | Limited to less polar compounds without derivatization or specialized coatings. akjournals.com | Trace analysis in aqueous samples. akjournals.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. mdpi.com | Effective matrix cleanup. mdpi.com | Can be time-consuming and require large solvent volumes. | Extraction from biological fluids and environmental waters. mdpi.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. mdpi.com | High selectivity, cleaner extracts. mdpi.com | Potential for analyte loss during the procedure. mdpi.com | Analysis of beverages, milk, and water samples. bioszeparacio.husigmaaldrich.comnih.gov |

Derivatization Strategies for Enhanced Detection (e.g., Trimethylsilyl Ether Derivatives)

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, particularly for gas chromatography (GC). For bisphenols, derivatization increases their volatility and thermal stability. mdpi.com A common strategy involves the formation of trimethylsilyl (TMS) ether derivatives . dphen1.com This is typically achieved by reacting the phenolic hydroxyl groups of bisphenol-A with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comdphen1.com The resulting bis(trimethylsilyl)bisphenol A is more volatile and provides a better response in the GC-MS system. mdpi.comdphen1.com This derivatization is crucial as underivatized bisphenol-A does not chromatograph well due to its polarity. researchgate.net

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. nih.gov For instance, derivatizing bisphenols with pyridine-3-sulfonyl chloride has been shown to significantly improve their detection by electrospray ionization (ESI)-MS. nih.govresearchgate.neteuropa.eu

| Derivatizing Agent | Derivative Formed | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Gas Chromatography (GC) | Increases volatility and thermal stability. | mdpi.comdphen1.com |

| Pyridine-3-sulfonyl chloride | Sulfonyl derivative | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhances ionization efficiency. | nih.govresearchgate.neteuropa.eu |

Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of quantitative analysis, especially in LC-MS. ewadirect.com These effects can cause signal suppression or enhancement. ewadirect.com In complex matrices like aquatic products, phospholipids (B1166683) are a major source of matrix effects. ewadirect.com

Several strategies are employed to mitigate these effects:

Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) are effective in removing interfering compounds, such as phospholipids, before analysis. ewadirect.com

Chromatographic Separation: Optimizing the mobile phase composition and pH can help separate the analyte of interest from matrix components. ewadirect.com

Isotopic Internal Standards: The use of isotopically labeled versions of the analyte as internal standards is a highly effective way to compensate for matrix-induced signal variations. ewadirect.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can also help to correct for matrix effects. mdpi.com

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate the analytes of interest from other compounds in the extract before detection.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of bisphenol-A. mdpi.comresearchgate.net Due to the low volatility of bisphenols, a derivatization step, as described earlier, is essential for successful GC analysis. researchgate.netresearchgate.net The derivatized analytes are volatilized in a heated injector and separated based on their boiling points and interactions with the stationary phase of the GC column. dphen1.com GC-MS provides high sensitivity and selectivity, making it suitable for determining low levels of BPA. researchgate.netagriculturejournals.cz

Spectrometric Detection Methods

Spectrometric methods, particularly when coupled with chromatographic separation, are the cornerstone of trace-level analysis of BPA and its metabolites. These techniques offer high sensitivity, selectivity, and precision. researchgate.net

Mass Spectrometry (MS) and Tandem MS Coupling

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are considered the most appropriate methods for the determination of BPA and its metabolites due to their high sensitivity and selectivity. researchgate.netmdpi.com LC-MS/MS, in particular, provides enhanced specificity through techniques like multiple reaction monitoring (MRM), which increases confidence in peak identification. mdpi.comrsc.org

The use of electrospray ionization (ESI) in negative ion mode is common for BPA analysis. mdpi.comrheno-purewater.ch To overcome analyte loss during sample preparation and potential matrix effects, stable isotope-labeled internal standards, such as ¹³C-BPA and deuterated BPA-d₁₆, are frequently employed. mdpi.comdoi.org High-resolution mass spectrometry (HRMS) plays a crucial role in the structural elucidation of previously uncharacterized metabolites. dphen1.com For instance, a detailed fragmentation study of BPA using HRMS helped in confirming the structures of its various metabolites. dphen1.com

A study developing a method for BPA analysis in tuna using LC-MS/MS reported acceptable recoveries (80-103%) and precision (RSD values of 1-12%) at fortification levels of 6, 60, and 120 ng/g. fda.gov Another LC-MS/MS method for simultaneous quantification of BPA and its metabolites in biological matrices demonstrated quantification ranges of 0.2 - 200 µg/L for BPA and 0.2 - 20 µg/L for its glucuronide metabolite (BPA-G), with accuracies within ±8% of nominal concentrations. unil.ch

Table 1: Performance Characteristics of Selected LC-MS/MS Methods for BPA Analysis

| Matrix | Fortification/Concentration Levels | Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Tuna | 6, 60, 120 ng/g | 80-103 | 1-12 | 2 ppb | 6 ppb | fda.gov |

| Plastic-bottled water | 1 pg/mL - 10 ng/mL | - | - | 0.037 ng/mL | - | rsc.org |

| Biological matrices | 0.2 - 200 µg/L (BPA), 0.2 - 20 µg/L (BPA-G) | 71-134 | <10 (except low QC for BPA) | - | 0.2 µg/L | unil.ch |

| Small household appliances | 10, 25, 75 µg/kg | 95.2-109.7 | <3.8 | 10 µg/kg | - | chrom-china.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

UV-Vis and Fluorescence Detection Principles

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD) are also established methods for BPA determination. researchgate.netmdpi.com Fluorescence detection, in particular, offers high sensitivity. mdpi.comresearchgate.net The principle of fluorescence detection relies on the native fluorescence of the phenol (B47542) group in BPA. The maximum fluorescence signal is typically achieved in polar organic solvents like methanol (B129727) or ethanol. mdpi.com

An HPLC-FLD method for BPA in canned vegetables reported a limit of detection (LOD) of 0.005 mg/kg and a limit of quantification (LOQ) of 0.01 mg/kg, with recoveries ranging from 72% to 90%. researchgate.net Another study using HPLC-FLD for BPA in various canned foods achieved good linearity (r² > 0.9993) for standard solutions from 0.2 to 50 ng/mL, with LODs between 0.2 and 0.8 ng/mL. mdpi.com

A novel fluorescence detection method utilized the quenching of 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) by BPA, demonstrating a binding constant (KSV) of 2040 M⁻¹ and a detection limit of 4.4 μM. rsc.org

Table 2: Performance of HPLC-FLD and HPLC-UV Methods for BPA Analysis

| Method | Matrix | Linearity (r²) | Recovery (%) | LOD | LOQ | Reference |

| HPLC-FLD | Canned vegetables | 0.9999 | 72-90 | 0.005 mg/kg | 0.01 mg/kg | researchgate.net |

| HPLC-FLD | Canned goulash and fish | >0.9993 | - | 0.4-0.5 ng/mL | - | mdpi.com |

| HPLC-UV | Canned meat | 0.9989 | 90.0-98.3 | 0.294 mg/Kg | 0.982 mg/Kg | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Immunoassay Development for Bisphenol-A and Derivatives

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), provide a rapid, cost-effective, and high-throughput alternative for screening BPA and its derivatives. nih.govacs.org

Development of Enzyme-Linked Immunosorbent Assays (ELISAs)

Both direct and indirect competitive ELISA formats have been developed for BPA detection. nih.govrsc.org In a direct competitive ELISA, BPA in the sample competes with a labeled BPA conjugate for a limited number of antibody binding sites. In an indirect competitive ELISA, BPA competes with a coating antigen for antibody binding.

One study developed both direct and indirect ELISAs, finding the direct format to be more specific and sensitive, with an IC₅₀ value of 5.5 ng/mL and a LOD of 0.03 ng/mL for human urine samples. rsc.org Another study developed two indirect ELISAs and one direct ELISA with IC₅₀ values ranging from 0.78 to 1.20 µg/L and LODs from 0.10 to 0.20 µg/L. nih.gov These assays were successfully applied to the analysis of BPA in canned vegetables, bottled water, and carbonated drinks. nih.govdphen1.com

Hapten Synthesis and Antibody Production for Broad-Spectrum Detection

The development of effective immunoassays hinges on the synthesis of appropriate haptens and the subsequent production of specific antibodies. acs.org A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). scientific.nettandfonline.com

Different derivatives of BPA, such as 4,4-bis(4-hydroxyphenyl)valeric acid (BVA), are often used as haptens. scientific.netnih.gov The structure of the hapten and the spacer arm connecting it to the carrier protein are critical for the sensitivity and specificity of the resulting antibody. nih.gov For instance, polyclonal antibodies have been generated using BPA-butyrate-protein and BPA-valerate-protein conjugates. nih.gov To achieve broad-spectrum detection of BPA and its derivatives, haptens can be designed based on the common epitope of the target compounds. acs.org

Method Validation and Performance Characteristics

Thorough method validation is essential to ensure the reliability and accuracy of analytical results. pocketdentistry.com Key validation parameters include linearity, precision, recovery (accuracy), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netoup.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.nettandfonline.com

Precision , typically expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements. fda.govresearchgate.net

Recovery studies are performed by spiking a blank matrix with a known amount of the analyte to assess the accuracy of the method. fda.govresearchgate.net

LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netoup.com

A single-laboratory validation study for a method analyzing BPA in beverages reported individual percent recoveries between 76.5% and 114.8% at spike levels of 0.3, 1.5, and 20 µg/L. oup.com The repeatability and intermediate precision RSDs were in the range of 0.2–11.3% and 1.8–11.1%, respectively, with an LOQ of 0.3 µg/L. oup.com Another validation for BPA in tuna showed recoveries of 80-103% and RSDs of 1-12%. fda.gov

Assessment of Sensitivity and Detection Limits

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For BPA and its metabolites, achieving low LODs and LOQs is critical for accurate exposure assessment. nih.gov

Various studies have established the sensitivity of LC-MS/MS-based methods for these compounds in different matrices. For instance, a method for analyzing free and conjugated forms of BPA in human urine and serum established an LOQ of 0.01 ng/mL for free BPA and 0.05 ng/mL for its conjugated metabolites. acs.org Another LC-MS/MS method developed for cord plasma reported an LOQ of 0.05 ng/mL for both BPA glucuronide and BPA sulfate. nih.govresearchgate.net In the analysis of human urine, methods have achieved LOQs ranging from 0.034 ng/mL to 0.3 ng/mL for BPA. researchgate.netnih.gov The use of derivatization techniques, such as with dansyl chloride or 1-methylimidazole-2-sulfonyl chloride, has been shown to significantly enhance sensitivity, in one case by approximately 100-fold compared to analysis without derivatization. nih.govmdpi.com

The following table summarizes the detection and quantification limits for BPA and its metabolites achieved by various advanced analytical methods.

| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| BPA, BPA Glucuronide, BPA Sulfate | Umbilical Cord Serum | LC-MS/MS | - | <0.16 ng/mL (GM) | nih.gov |

| BPA | Urine | LC-MS | - | 0.034 µg/L | researchgate.net |

| BPA Glucuronides (BP-Gs) | Cord Plasma | on-line SPE-UHPLC/MS/MS | - | 0.05 ng/mL | nih.govresearchgate.net |

| Phthalate (B1215562) Metabolites & BPA | Human Urine | LC-MS/MS | - | 0.3 ng/mL | nih.gov |

| BPA | Milk | UHPLC-MS/MS | 0.12 ng/g | 0.36 ng/g | upm.edu.my |

| Free BPA & Conjugated BPA | Human Urine & Serum | LC-MS/MS | - | 0.01 ng/mL (Free), 0.05 ng/mL (Conjugated) | acs.org |

| Bisphenol Analogues | Human Urine | UHPLC-MS/MS | <0.26 ng/mL | - | dphen1.com |

| BPA | Plant-Based Beverages | LC-MS/MS | 0.26 ng/mL | 0.78 ng/mL | mdpi.com |

Evaluation of Recovery and Precision

Method validation requires a thorough evaluation of recovery and precision to ensure the reliability and reproducibility of the results. Recovery, expressed as a percentage, measures the efficiency of the entire analytical procedure, including extraction, by comparing the amount of analyte measured in a fortified sample to the known amount added. Precision refers to the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

For the analysis of BPA and its metabolites, methods are generally considered acceptable if precision and accuracy (a measure related to recovery) are within a 15% to 20% deviation. nih.govnih.govnih.gov A study using LC-MS/MS to directly measure BPA and its conjugates in umbilical cord serum reported that both method precision and recovery did not deviate by more than 15% of the target values. nih.gov Similarly, a validated method for BPA and phthalate metabolites in human urine demonstrated precision and accuracy well within the acceptable 15% range. nih.gov In another study analyzing bisphenol glucuronides in plasma, the intra- and inter-day precision (CV%) were below 20%, with accuracy values ranging from 93% to 115%. nih.govresearchgate.net A GC-MS method developed for a BPA analogue, bisphenol F, and its glucuronide conjugate in liver samples yielded recoveries of 90.0–97.5% for the free form and 72.3–93.3% for the conjugated form, with RSDs below 8.94%. colab.ws

The following table provides a summary of reported recovery and precision data from various studies on BPA and its metabolites.

| Analyte(s) | Matrix | Method | Recovery (%) | Precision (%RSD or %CV) | Reference |

| BPA, BPA Glucuronide, BPA Sulfate | Umbilical Cord Serum | LC-MS/MS | Within 15% of target | Within 15% of target | nih.gov |

| Free & Glucuronide-Conjugated BPF | Liver | GC-MS | 90.0–97.5% (Free) 72.3–93.3% (Conjugated) | 0.11–5.54% (Free) 1.7–8.94% (Conjugated) | colab.ws |

| Bisphenol Glucuronides | Plasma | on-line SPE-UHPLC/MS/MS | 93–115% (Accuracy) | <20% | nih.govresearchgate.net |

| BPA & Parabens | Hair | LC-MS/MS | 100.71–108.58% (Accuracy) | <9.09% | mdpi.com |

| BPA | Urine | LC-MS/MS | 96.6–103.4% (Accuracy) | 3.8–18.1% | scielo.br |

| Bisphenol Analogues | Human Urine | UHPLC-MS/MS | 72.02–117.64% | <14.51% | dphen1.com |

| BPA, BPB, BPS | Plant-Based Beverages | LC-MS/MS | 78.0–105.0% | 6.4–14.1% | mdpi.com |

| Phthalate Metabolites & BPA | Human Urine | LC-MS/MS | Within 15% of target | Within 15% of target | nih.gov |

| BPA | Milk | UHPLC-MS/MS | 78–94% | 11% (Repeatability) 4.8% (Intermediate) | upm.edu.my |

| Free & Conjugated BPA | Urine & Serum | SPE-LC-MS/MS | 96 ± 14% (Urine) 87 ± 8% (Serum) | - | acs.org |

Molecular and Cellular Mechanistic Investigations of Bisphenol a Non Clinical, Non Toxicological Focus

Interaction with Cellular Receptors and Associated Signaling Pathways

Bisphenol-A (BPA) is an organic synthetic compound that can interact with a variety of cellular receptors, leading to a cascade of molecular events that influence cellular function. rsc.org Its ability to bind to these receptors is attributed to its structural similarity to endogenous hormones, particularly estrogen. mdpi.com This interaction can trigger both genomic and non-genomic signaling pathways, resulting in altered gene expression and cellular responses. rsc.org The diverse receptor-binding profile of BPA contributes to its complex biological activity. nih.gov

Estrogen Receptor (ER) Binding and Modulation

BPA is well-documented to interact with estrogen receptors (ERs), specifically ERα and ERβ. rsc.orgmdpi.com Although its binding affinity for these receptors is significantly lower than that of the natural hormone 17β-estradiol (E2), it can still elicit estrogenic responses. rsc.orgnih.gov The interaction of BPA with ERs can initiate both classical genomic and rapid non-genomic signaling cascades. rsc.org

Classical Genomic Pathways Involving Cytoplasmic and Nuclear ERs

The classical genomic pathway of BPA action involves its binding to estrogen receptors located in the cytoplasm or nucleus. rsc.orgnih.gov This binding event leads to a conformational change in the receptor, which then translocates to the nucleus if it was in the cytoplasm. rsc.org Inside the nucleus, the BPA-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. spandidos-publications.com This interaction modulates the transcription of these genes, thereby altering the synthesis of proteins involved in various cellular processes like proliferation, differentiation, and survival. rsc.orgnih.gov Studies have shown that BPA can regulate the expression of estrogen-responsive genes, mimicking the effect of estradiol. mdpi.com The binding of BPA to ERα involves fewer van der Waals interactions compared to E2, which may account for its weaker affinity. rsc.orgnih.gov

Non-Genomic Pathways via Membrane ERs and G-Protein Coupled Receptors (GPR30)

In addition to the classical genomic pathway, BPA can also exert rapid effects through non-genomic signaling pathways. rsc.org This involves the interaction of BPA with estrogen receptors located on the cell membrane (mERs) and with G protein-coupled receptor 30 (GPR30), also known as GPER. rsc.orgnih.gov This binding activates various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase A (PKA) pathways. rsc.orgnih.gov These rapid signaling events can influence cellular function within minutes and are independent of gene transcription and protein synthesis. rsc.org The activation of these pathways can lead to changes in intracellular calcium levels and the phosphorylation of various proteins, ultimately affecting cellular processes. nih.govjst.go.jp

Androgen Receptor (AR) Antagonism

Bisphenol-A has been shown to act as an antagonist to the androgen receptor (AR). researchgate.netmdpi.com This means that it can bind to the AR and block the action of endogenous androgens. researchgate.net The antagonistic effect of BPA on the AR is achieved through competitive binding to the receptor's ligand-binding domain, preventing androgens from binding and activating the receptor. researchgate.net This inhibition of AR function can interfere with androgen-dependent gene transcription. researchgate.net Studies have demonstrated that BPA can reduce the nuclear translocation of the AR, which is a critical step for its function as a transcription factor. researchgate.net This interference with AR signaling can disrupt male reproductive function. mdpi.com

Thyroid Hormone Receptor (THR) Interactions

BPA can interact with thyroid hormone receptors (TRs), specifically TRα and TRβ, and generally acts as an antagonist. mdpi.commdpi.come-enm.org Its structural similarity to thyroid hormones allows it to bind to TRs and interfere with their normal function. mdpi.come-enm.org In vitro studies have shown that BPA can inhibit the transcriptional activity of TRs mediated by triiodothyronine (T3). mdpi.commdpi.com This antagonistic effect is thought to be a primary mechanism by which BPA disrupts thyroid hormone action. e-enm.orgnih.gov Interestingly, some research suggests that at very low doses, BPA might act as a TR agonist, indicating a complex, non-monotonic dose-response relationship. mdpi.com